2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide

Lipophilicity Drug-likeness ADME prediction

2-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide (CAS 946293-75-0) is a heterocyclic small molecule (C13H14N4OS, MW 274.34 g/mol) belonging to the [1,2,4]triazolo[3,4-b][1,3]thiazine class. Its core scaffold—a fused bicyclic system combining a 1,2,4-triazole and a 1,3-thiazine ring—has been independently validated as a privileged structure for metallo-β-lactamase (MBL) inhibition and dual PARP-1/EGFR targeting in distinct substitution series.

Molecular Formula C13H14N4OS
Molecular Weight 274.34 g/mol
CAS No. 946293-75-0
Cat. No. B6569147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide
CAS946293-75-0
Molecular FormulaC13H14N4OS
Molecular Weight274.34 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2SC1)NC(=O)CC3=CC=CC=C3
InChIInChI=1S/C13H14N4OS/c18-11(9-10-5-2-1-3-6-10)14-12-15-16-13-17(12)7-4-8-19-13/h1-3,5-6H,4,7-9H2,(H,14,15,18)
InChIKeyOQBLKZJHGNIGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide (CAS 946293-75-0): A Structurally Differentiated Triazolothiazine Acetamide for Targeted Probe Development


2-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide (CAS 946293-75-0) is a heterocyclic small molecule (C13H14N4OS, MW 274.34 g/mol) belonging to the [1,2,4]triazolo[3,4-b][1,3]thiazine class . Its core scaffold—a fused bicyclic system combining a 1,2,4-triazole and a 1,3-thiazine ring—has been independently validated as a privileged structure for metallo-β-lactamase (MBL) inhibition and dual PARP-1/EGFR targeting in distinct substitution series [1][2]. However, direct quantitative biological data for this specific compound remain absent from the peer-reviewed primary literature indexed in PubMed and authoritative public databases (PubChem, ChEMBL) as of the search date. All differentiation claims herein are therefore derived from computed physicochemical properties, closest-analog comparisons, and class-level pharmacological inferences, and are explicitly tagged for evidence strength to guide informed procurement decisions.

Why In-Class Triazolothiazine Analogs Cannot Substitute for 2-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide (CAS 946293-75-0) in Focused Screening Cascades


Although numerous [1,2,4]triazolo[3,4-b][1,3]thiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives share a common fused heterocyclic core, the N3-substituent profoundly modulates both physicochemical and target-engagement profiles. The 2-phenylacetamide side chain of the title compound confers a computed octanol-water partition coefficient (clogP) approximately two log units higher than the unsubstituted acetamide analog N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide (PubChem CID 27396804; XLogP3 = -0.2) [1][2]. This lipophilicity shift is predicted to alter membrane permeability, plasma protein binding, and hydrophobic pocket complementarity within targets such as the PARP-1 catalytic domain. Furthermore, published structure-activity relationship (SAR) data for related triazolothiadiazine series demonstrate that even modest substituent changes at the 3-position can switch selectivity between MBL subtypes or abrogate EGFR inhibitory activity entirely [3][4]. Consequently, substituting a close analog—e.g., 2-cyclopentyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide or 3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine—for the title compound without explicit bridging experimental data risks misleading hit confirmation, selectivity profiling, and lead optimization efforts.

Quantitative Differentiation Evidence for 2-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide (CAS 946293-75-0)


Computed Lipophilicity (clogP) Differentiation vs. the Unsubstituted Acetamide Analog Confers Predicted Membrane Permeability Advantage

Computational prediction indicates that 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide possesses a significantly higher calculated partition coefficient (clogP) than the simplest acetamide analog, N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide. The 2-phenyl substitution adds approximately two logP units, moving the molecule from a hydrophilic space (XLogP3 = -0.2 for the unsubstituted analog) into an optimal lipophilicity range for oral bioavailability and passive membrane diffusion [1][2].

Lipophilicity Drug-likeness ADME prediction

Triazolo[3,4-b][1,3]thiazine Scaffold Validation as a Metallo-β-Lactamase (VIM-2) Inhibitor with Defined SAR: Basis for Differentiated Resistance Profiling

The [1,2,4]triazolo[3,4-b][1,3]thiazine scaffold has been experimentally validated as a metallo-β-lactamase (MBL) inhibitor pharmacophore. In a direct head-to-head screen of 3-aryl-substituted derivatives against VIM-2, compound 5l (3-(4-bromophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine) exhibited an IC50 of 38.36 μM, while the unsubstituted phenyl analog 5a showed only ~50% inhibition at 100 μM (IC50 ~179 μM) [1]. Although the title compound differs by bearing a 2-phenylacetamide side chain at N3 rather than a direct aryl substituent, the core scaffold identity supports its potential as an MBL inhibitor probe, with the acetamide linkage offering an additional hydrogen-bond donor/acceptor site for active-site interactions.

Antibiotic resistance Metallo-β-lactamase VIM-2 Scaffold validation

Class-Level Inference for Dual PARP-1/EGFR Inhibition: The Triazolothiadiazine Scaffold Achieves Sub-Nanomolar PARP-1 Potency

Although the title compound features a 1,3-thiazine ring rather than the 1,3,4-thiadiazine system, published data on the closely related bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) series provide class-level evidence for dual PARP-1/EGFR engagement. Compound 8i in that series inhibited PARP-1 with an IC50 of 1.37 nM (vs. Olaparib IC50 = 1.49 nM) and EGFR with an IC50 of 64.65 nM (vs. Erlotinib IC50 = 80 nM), and induced 38-fold apoptosis in MDA-MB-231 breast cancer cells relative to control [1]. The replacement of the 1,3,4-thiadiazine sulfur with a methylene group (yielding the 1,3-thiazine of the title compound) is a bioisosteric substitution that may modulate metabolic stability and off-rate kinetics while retaining the core geometry required for target binding.

PARP-1 EGFR Dual inhibition Oncology Breast cancer

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Direct 3-Aryl Triazolothiazine Analogs Expands Target Interaction Potential

The 2-phenylacetamide side chain introduces an additional hydrogen-bond donor (amide NH) and acceptor (amide C=O) beyond what is present in the direct 3-aryl-substituted triazolothiazine analogs such as 3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine (5a). The unsubstituted acetamide analog (CID 27396804) has a computed hydrogen-bond donor count of 1 and acceptor count of 4 (or 5 per MolBIC) [1][2]. The addition of the phenyl group preserves the amide HBD while increasing the molecular surface area available for hydrophobic contacts and π-π stacking interactions with aromatic protein residues (e.g., Phe61, Tyr67 in the VIM-2 L1 loop [3]). This dual HBD/hydrophobic expansion is predicted to enhance binding affinity and selectivity compared to analogs lacking the phenylacetamide moiety.

Hydrogen bonding Drug design Molecular recognition SAR

Synthetic Tractability and Purity Benchmarking Against Closest Commercially Available Analogs Supports Reproducible Probe Generation

The title compound is commercially available from multiple suppliers with typical purity specifications of ≥95% (HPLC), consistent with the purity levels reported for closely related analogs such as 2-(4-methoxyphenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide and 2-cyclopentyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide . The well-precedented synthetic route—involving condensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with appropriate α-haloacetamide intermediates—provides a modular platform that has been validated across multiple triazolothiadiazine series in the peer-reviewed literature [1][2]. This established chemistry reduces the risk of supply-chain disruption and ensures batch-to-batch reproducibility for long-term screening campaigns.

Synthetic accessibility Purity Quality control Chemical probe

Optimal Research and Procurement Application Scenarios for 2-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide (CAS 946293-75-0)


Focused Metallo-β-Lactamase (VIM-2/IMP-1/NDM-1) Inhibitor Screening Using a Scaffold-Validated Chemotype

Procure this compound as a structurally differentiated member of the [1,2,4]triazolo[3,4-b][1,3]thiazine scaffold for in vitro MBL inhibition screening against clinically relevant subtypes. The core scaffold has produced VIM-2 inhibitors with IC50 values ranging from 38.36 μM (5l) to ~179 μM (5a), demonstrating that the 3-position substituent drives potency [1]. The 2-phenylacetamide side chain—absent from all previously tested analogs—offers a novel hydrogen-bond/pharmacophoric vector that may improve potency or shift subtype selectivity.

Dual PARP-1/EGFR Probe Development Leveraging Bioisosteric 1,3-Thiazine-for-1,3,4-Thiadiazine Substitution

Deploy the title compound as a mono-triazolothiazine probe in PARP-1/EGFR dual-target screening cascades. The bis-triazolothiadiazine class has yielded compound 8i with PARP-1 IC50 = 1.37 nM and EGFR IC50 = 64.65 nM [2]. The bioisosteric replacement of the thiadiazine sulfur with a methylene group (yielding the 1,3-thiazine core) represents a rational structural variation to assess the impact on metabolic stability, off-target selectivity, and pharmacokinetic profile while potentially retaining target engagement.

Physicochemical Property Differentiation Studies: LogP-Dependent Permeability and Metabolic Stability Profiling

Use this compound to benchmark the impact of the 2-phenylacetamide substituent on ADME properties relative to the unsubstituted acetamide analog (CID 27396804). The predicted ~2-logP increase shifts the molecule into an optimal lipophilicity window for passive permeability [3][4], enabling parallel artificial membrane permeability assays (PAMPA) and liver microsome stability studies to quantify the structure-property relationship gains conferred by phenylacetamide incorporation.

Chemical Probe Generation via Late-Stage Diversification of the Common Triazole-3-thiol Intermediate

Leverage the modular synthetic route—condensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with 2-bromo-N-phenylacetamide or related α-haloacetamides [5]—to generate a focused library of N3-acetamide variants. The title compound serves as the phenyl-substituted reference point, enabling systematic SAR exploration at the acetamide α-position (e.g., 4-methoxyphenyl, 4-chlorophenyl, cyclopentyl, thiophen-2-yl) to map potency and selectivity determinants across MBL and PARP/EGFR targets.

Quote Request

Request a Quote for 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.